molecular formula C8H8BrNO2 B8176129 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Cat. No.: B8176129
M. Wt: 230.06 g/mol
InChI Key: POXHVDWALWTYQZ-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-2-methylpyridine followed by formylation. One common method includes the following steps:

    Bromination: 6-Methoxy-2-methylpyridine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5th position.

    Formylation: The brominated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, aniline, or thiourea in solvents like ethanol or DMF.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 5-substituted-6-methoxy-2-methylpyridine-3-carbaldehyde derivatives.

    Oxidation: Formation of 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 5-Bromo-6-methoxy-2-methylpyridine-3-methanol.

Scientific Research Applications

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 6-Methoxy-2-methylpyridine
  • 2-Methyl-6-bromopyridine

Comparison

Compared to similar compounds, 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic benefits.

Properties

IUPAC Name

5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(4-11)3-7(9)8(10-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXHVDWALWTYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C=O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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